A Technical Guide to the Physicochemical Characterization of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
A Technical Guide to the Physicochemical Characterization of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold that has garnered considerable attention in the field of drug discovery.[1] Its unique physicochemical properties, including its role as a bioisosteric replacement for ester and amide functionalities, make it a valuable component in the design of novel therapeutic agents. Oxadiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The structural rigidity and metabolic stability of the oxadiazole ring contribute to its utility in developing drug candidates with improved pharmacokinetic profiles.[2] This guide focuses on a specific derivative, 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid, providing an in-depth analysis of its fundamental physicochemical properties—molecular weight and exact mass—and a detailed protocol for their experimental determination. Understanding these core characteristics is a critical first step in the journey of drug development, from initial synthesis to preclinical evaluation.
Physicochemical Properties of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid
The precise characterization of a compound's molecular weight and exact mass is fundamental to confirming its identity and purity. These two values, while related, provide distinct and complementary information. The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated using the mass of the most abundant isotope of each element.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₃ | PubChem |
| Molecular Weight | 238.63 g/mol | Sigma-Aldrich (for isomer) |
| Exact Mass (Monoisotopic) | 238.01453 Da | PubChem |
The chloromethyl group on the oxadiazole ring and the benzoic acid moiety make this compound a versatile building block in synthetic and medicinal chemistry. The carboxylic acid group provides a handle for further chemical modification, such as amide bond formation, while the reactive chloromethyl group can be used for introducing the oxadiazole core into larger molecules.
Caption: Chemical structure of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid.
Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique for the precise determination of the mass-to-charge ratio (m/z) of ions, allowing for the calculation of a compound's exact mass to several decimal places.[3] This level of accuracy is crucial for unambiguously determining the elemental formula of a novel compound.[4]
Principle
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, possess high resolving power, enabling them to distinguish between ions with very similar m/z values.[4][5] By measuring the exact mass of a molecule, its elemental composition can be confidently assigned, a critical step in structure elucidation and confirmation.
Protocol: Exact Mass Determination by Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
This protocol outlines a general procedure for determining the exact mass of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid.
1. Sample Preparation:
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Dissolve a small amount (approximately 1 mg) of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) by serial dilution in an appropriate solvent system for infusion, typically a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
2. Instrument Calibration:
-
Calibrate the ESI-TOF mass spectrometer using a standard calibration solution with known m/z values across the desired mass range. This ensures high mass accuracy.
3. Sample Analysis:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
-
Set the mass range to include the expected m/z of the target ion (for [M-H]⁻, this would be around m/z 237).
4. Data Processing and Interpretation:
-
Process the acquired spectrum to identify the peak corresponding to the ion of interest.
-
The instrument software will calculate the exact mass based on the measured m/z value.
-
Compare the experimentally determined exact mass with the theoretical exact mass calculated for the molecular formula C₁₀H₇ClN₂O₃. The difference, or mass error, should ideally be less than 5 ppm.
Caption: Workflow for the determination of exact mass by HRMS.
Discussion: Relevance in Drug Development
The precise molecular weight and exact mass of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid are foundational data points for its use in drug discovery and development.
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Compound Identity and Purity: Confirmation of the exact mass provides unequivocal evidence of the compound's elemental composition, serving as a primary identity test. This is crucial for regulatory submissions and patent applications.
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Synthetic Chemistry: For medicinal chemists, this compound serves as a valuable building block. The benzoic acid moiety can be readily converted to amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR). The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the covalent attachment of this scaffold to other molecular fragments.
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Pharmacological Potential: The 1,2,4-oxadiazole ring is a known pharmacophore in many biologically active molecules.[1][6][7] Its presence suggests that derivatives of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid could be investigated for a variety of therapeutic targets.
Conclusion
The accurate determination of the molecular weight and exact mass of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a critical first step in its characterization for research and drug development purposes. This technical guide has provided these key physicochemical parameters and a detailed protocol for their experimental verification using high-resolution mass spectrometry. As a versatile chemical scaffold, this compound holds potential for the synthesis of novel molecules with interesting biological activities, underscoring the importance of its fundamental characterization.
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